molecular formula C12H15ClN2O B2525146 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline CAS No. 893615-75-3

3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline

Cat. No.: B2525146
CAS No.: 893615-75-3
M. Wt: 238.72
InChI Key: BTYGVWLNBSALEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline is a chemical compound with the molecular formula C12H15ClN2O. It is characterized by the presence of a chloro group, a piperidine ring, and an aniline moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline typically involves the reaction of 3-chloroaniline with piperidine and a carbonylating agent. One common method includes the use of phosgene or triphosgene as the carbonylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline
  • 3-Chloro-4-[(pyrrolidin-1-yl)carbonyl]aniline
  • 3-Chloro-4-[(azepan-1-yl)carbonyl]aniline

Uniqueness

3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline is unique due to its specific combination of a chloro group, piperidine ring, and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(4-amino-2-chlorophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYGVWLNBSALEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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